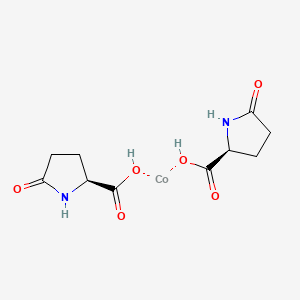
4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of three methoxy groups and a piperidinyl group attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole core can be reduced to form indoline derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy groups and the piperidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6-Trimethoxy-1H-indole: Lacks the piperidinyl group.
3-(Piperidin-4-yl)-1H-indole: Lacks the methoxy groups.
4,5,6-Trimethoxy-2-(piperidin-4-yl)-1H-indole: Similar structure but with a different substitution pattern.
Uniqueness
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
4,5,6-trimethoxy-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C16H22N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h8-10,17-18H,4-7H2,1-3H3 |
Clave InChI |
KHHXAGYLPMRTLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)NC=C2C3CCNCC3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


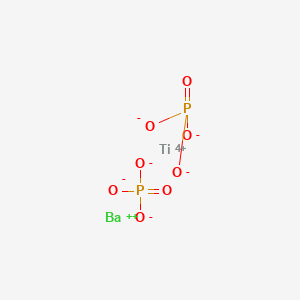
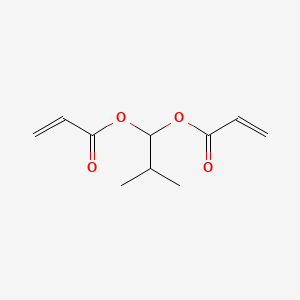
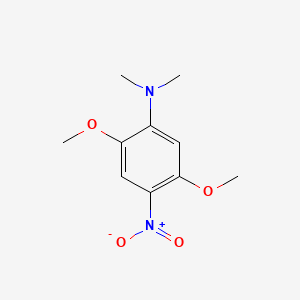

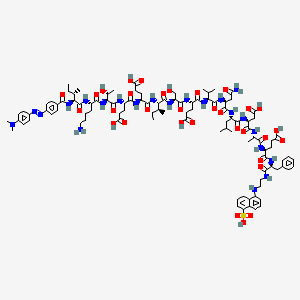
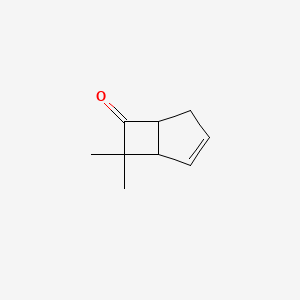

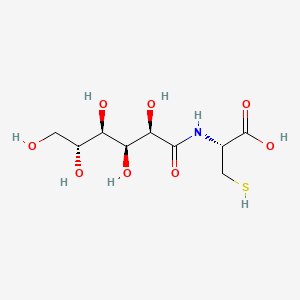
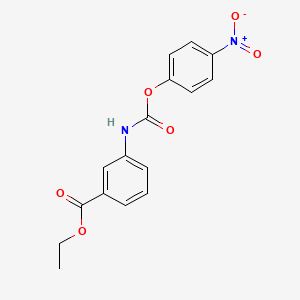
![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
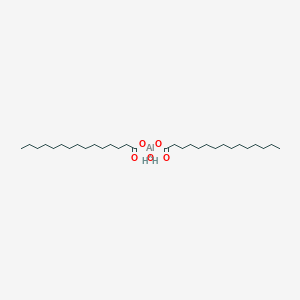
![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

